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Compound of Interest

2-(1-Methylpiperidin-4-yl)propan-
Compound Name:

2-ol
CAS No.: 40119-19-5
Cat. No.: B13580646

Get Quote

Executive Summary

In pharmaceutical development and fine chemical synthesis, researchers frequently encounter
legacy nomenclature or proprietary trivial names that obscure molecular topology. Relying on
text-based database queries for compounds like a,a-dimethyl-1-methyl-4-piperidineethanol
often yields false negatives, as modern chemical databases strictly index by standardized
formats (SMILES, InChlIKeys) rather than archaic prefixes.

As a Senior Application Scientist, | have designed this whitepaper to provide a definitive, self-
validating methodology for structurally deconstructing complex piperidine derivatives, executing
rigorous CAS Registry Number (RN) searches, and analytically validating the target compound.

Structural Deconstruction & Nomenclature
Translation

To successfully query a chemical database, we must first translate the trivial name into a
machine-readable format. The causality here is critical: search algorithms cannot reliably parse
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the positional ambiguity of "alpha" designations without a standardized topological map.

Algorithmic Breakdown

e The Base Scaffold: The root name is 4-piperidineethanol (CAS 622-26-4). This dictates a
piperidine ring with a two-carbon ethanol chain attached at the C4 position.

* N-Methylation: The 1-methyl prefix indicates a methyl group attached to the piperidine
nitrogen, forming 1-methyl-4-piperidineethanol (CAS 21156-84-3)[1].

» Alpha-Substitution: The a,a-dimethyl modifier targets the ethanol chain. In standard IUPAC
nomenclature for ring-attached chains, the alpha (a) carbon is the one bearing the principal
functional group (the hydroxyl group). Adding two methyl groups to this carbon transforms
the primary alcohol (-CH2-CH2-OH) into a sterically hindered tertiary alcohol (-CH2-
C(CH3)2-0OH).

Standardized Identifiers
e IUPAC Name: 2-methyl-1-(1-methylpiperidin-4-yl)propan-2-ol

e Molecular Formula: C10H21NO
e Exact Mass: 171.1623 Da

« Canonical SMILES:CC(C)(0)CC1CCN(C)CC1
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Input: a,a-dimethyl-1-methyl-4-piperidineethanol

Parse Nomenclature

Deconstruction:
Base: 4-piperidineethanol
Mods: N-methyl, a,a-dimethyl

Generate SMILES

Exact Match

Primary CAS / SciFinder Query

If Orphaned

Substructure / Isomer Search

(e.g., CAS 91342-95-9) Direct Match

Isomer Mapping

[GC-MS / NMR ValidatiorD

Click to download full resolution via product page

Logical workflow for structural deconstruction and CAS registry identification.
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Isomeric Analog Mapping & Database Querying

When a highly specific compound like a,a-dimethyl-1-methyl-4-piperidineethanol acts as a
proprietary pharmaceutical intermediate, it may exist as an "orphan” structure without a publicly
indexed CAS number. In such cases, researchers must map the compound against known
isomers of the C10H21NO class to ensure regulatory compliance and identify suitable
reference standards.

Quantitative Isomer Data

The following table summarizes the quantitative identifiers for the target molecule and its
closest commercially available structural isomers.

Compound Structural Exact Mass
CAS Number Formula

Name Note (Da)
Base analog

1-Methyl-4-

] (lacks a,a- 21156-84-3[1] C8H17NO 143.1310

piperidineethanol )
dimethyl)

2-(1,6- Positional isomer

Dimethylpiperidin  (Solifenacin 91342-95-9[2] C10H21NO 171.1623

-3-yl)propan-2-ol intermediate)

1,2,2,6,6- Highly

Pentamethyl-4- substituted ring 2403-89-6[3] C10H21NO 171.1623

piperidinol isomer

a,0-Dimethyl-1- _
Target Proprietary/Orph

methyl-4- C10H21NO 171.1623
Compound an

piperidineethanol

Note: The structural complexity of piperidines, such as 4-(1,1-Dimethylethyl)piperidine (CAS
1882-42-4)[4], often requires substructure searching in CAS SciFinder using the exact SMILES
string rather than text-based queries.

Experimental Protocol: Analytical Cross-Validation
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To definitively validate the identity of a synthesized or procured batch of a,a-dimethyl-1-methyl-
4-piperidineethanol against its assigned CAS registry profile, we employ a self-validating GC-
MS protocol.

The Causality of the Method: Tertiary alcohols are sterically hindered and highly susceptible to
thermal degradation (dehydration) inside a hot Gas Chromatography (GC) inlet, often forming
the corresponding alkene. If analyzed directly, the mass spectrometer will falsely report a
molecular ion of m/z 153 instead of the true m/z 171. To prevent this and force the system to
self-validate, the protocol mandates parallel runs: one underivatized, and one utilizing pre-
column silylation via BSTFA.

Step-by-Step GC-MS Validation Protocol

o Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of anhydrous
dichloromethane (DCM).

o Underivatized Analysis (Run A): Inject 1 uL of the sample into the GC-MS (Inlet temp: 250°C,
DB-5MS column).

o Expected Observation: Thermal dehydration will likely occur. The primary peak will exhibit
a mass spectrum with a base peak at m/z 98 (N-methylpiperidine cation) and an apparent
molecular ion at m/z 153 [M - H20]+.

o Derivatization (Run B): Transfer 100 pL of the sample to a silanized GC vial. Add 50 pL of
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Cap and incubate at
60°C for 30 minutes to convert the tertiary hydroxyl group into a stable -O-TMS ether.

o Derivatized Analysis: Inject 1 pL of the derivatized sample into the GC-MS.

o Expected Observation: The thermal degradation is halted. The mass spectrum will now
show a clear molecular ion at m/z 243 [M + TMS]+ and a diagnostic fragment at m/z 228
[M + TMS - CH3]J+.

» Data Synthesis: The presence of m/z 153 in Run A and m/z 243 in Run B creates a closed-
loop, self-validating confirmation that the molecule is indeed a C10H21NO tertiary alcohol,
definitively matching the topological profile of a,a-dimethyl-1-methyl-4-piperidineethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. CAS 2403-89-6: 1,2,2,6,6-Pentamethyl-4-piperidinol [cymitquimica.com]

e 4. CAS Common Chemistry [commonchemistry.cas.org]

¢ To cite this document: BenchChem. [Definitive Guide to CAS Registry Identification: a,a-
Dimethyl-1-methyl-4-piperidineethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13580646/docs#definitive-guide-to-cas-registry-
identification-dimethyl-1-methyl-4-piperidineethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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